molecular formula C16H16O B081824 4-Butyrylbiphenyl CAS No. 13211-01-3

4-Butyrylbiphenyl

Cat. No.: B081824
CAS No.: 13211-01-3
M. Wt: 224.3 g/mol
InChI Key: WOFNMZNJGZJHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyrylbiphenyl: is an organic compound with the molecular formula C16H16O 1-[1,1’-biphenyl]-4-yl-1-butanone . This compound is characterized by a biphenyl structure with a butanone group attached to the fourth carbon of one of the phenyl rings. It is a solid at room temperature and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butyrylbiphenyl can be synthesized through several methods. One common method involves the reaction of 4-phenylbutyrophenone with rhodium/alumina and tin tetrachloride in methanol under high pressure. The reaction is carried out in an autoclave at 20°C with hydrogen gas at 10 MPa for 2 hours. The product is then purified by filtration and distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Butyrylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products:

    Oxidation: this compound can be oxidized to 4-butyrylbenzoic acid.

    Reduction: Reduction can yield 4-butylbiphenyl.

    Substitution: Substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4-Butyrylbiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butyrylbiphenyl involves its interaction with various molecular targets. It can act as a chemical chaperone and potential histone deacetylase inhibitor. In biological systems, it modulates cellular chaperones, protein processing enzymes, and cell trafficking molecules, which are associated with various cellular processes.

Comparison with Similar Compounds

    4-Butylbiphenyl: Similar in structure but lacks the butanone group.

    4-Phenylbutyrophenone: A precursor in the synthesis of 4-Butyrylbiphenyl.

    4-n-Butylbiphenyl: Another structural analog with different functional groups.

Uniqueness: this compound is unique due to its specific functional group (butanone) attached to the biphenyl structure, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-(4-phenylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFNMZNJGZJHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157358
Record name 4'-Phenylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13211-01-3
Record name 1-[1,1′-Biphenyl]-4-yl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13211-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Phenylbutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyrylbiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Phenylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-phenylbutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyrylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Butyrylbiphenyl
Reactant of Route 3
4-Butyrylbiphenyl
Reactant of Route 4
Reactant of Route 4
4-Butyrylbiphenyl
Reactant of Route 5
Reactant of Route 5
4-Butyrylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Butyrylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.